2-(4-Fluorophenoxy)pyridine-3-sulfonyl chloride
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Description
“2-(4-Fluorophenoxy)pyridine-3-sulfonyl chloride” is a chemical compound with the molecular formula C11H7ClFNO3S and a molecular weight of 287.69 . It is used for research purposes .
Synthesis Analysis
A method for producing pyridine-3-sulfonyl chloride, which can be applied to industrial processes readily, undergoes the production of a byproduct in a reduced amount, and makes it possible to produce pyridine-3-sulfonyl chloride with higher yield compared with the conventional methods . The method comprises the steps of: adding phosphorus pentachloride to a reaction solution containing pyridine-3-sulfonic acid in an amount of less than 1 molar equivalent relative to the amount of pyridine-3-sulfonic acid in multiple divided portions (i) stepwise or (ii) continuously, thereby causing the sequential reaction of pyridine-3-sulfonic acid with phosphorus pentachloride to produce pyridine-3-sulfonyl chloride; and subjecting the reaction solution to distillation under a reduced pressure to purify pyridine-3-sulfonyl chloride .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C11H7ClFNO3S .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 287.69 . Other properties such as boiling point and density are not specified .Safety and Hazards
“2-(4-Fluorophenoxy)pyridine-3-sulfonyl chloride” is classified as a dangerous substance. It has the following hazard statements: H302-H314-H315-H319-H335 . This means it is harmful if swallowed, causes severe skin burns and eye damage, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Future Directions
Properties
IUPAC Name |
2-(4-fluorophenoxy)pyridine-3-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClFNO3S/c12-18(15,16)10-2-1-7-14-11(10)17-9-5-3-8(13)4-6-9/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIODABLDHXBFIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OC2=CC=C(C=C2)F)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClFNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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